Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone of molecular design.[1] Its prevalence in a wide array of therapeutic agents, from antibacterial "sulfa" drugs to anticancer and antiviral medications, underscores its importance.[1][2] The compound 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide presents a particularly intriguing scaffold, integrating several key pharmacophoric features: a primary aromatic amine, a methoxy group, and a dimethylated sulfonamide. This unique combination of functional groups offers a versatile platform for the synthesis of diverse and complex molecular architectures.
While specific literature on the direct application of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is emerging, its structural motifs are present in numerous biologically active molecules. This guide, therefore, serves as a comprehensive overview of its potential applications, grounded in established principles of organic synthesis and the known reactivity of analogous compounds. We will explore a plausible and robust synthetic pathway to this precursor, detail its potential applications in the synthesis of novel compounds, and provide detailed, actionable protocols for its use in a research and development setting.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is presented in Table 1. While experimental data for this specific compound is limited, the predicted values provide a useful starting point for its characterization.
Table 1: Physicochemical Properties of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
| Property | Value | Source |
| CAS Number | 77925-69-0 | [3] |
| Molecular Formula | C9H14N2O3S | [3] |
| Molecular Weight | 230.29 g/mol | [3] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents | - |
| pKa | Not available | - |
Spectroscopic Characterization (Predicted)
The structural features of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide would give rise to a characteristic spectroscopic signature. The following are predicted key signals based on the analysis of structurally similar compounds.[4]
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-donating amino and methoxy groups, and the electron-withdrawing sulfonamide group. A singlet for the methoxy protons (around 3.8-4.0 ppm), a singlet for the N,N-dimethyl protons (around 2.6-2.8 ppm), and a broad singlet for the amino protons would also be characteristic.
-
¹³C NMR: The carbon spectrum would display signals for the six aromatic carbons, with the carbons attached to the oxygen and nitrogen atoms shifted downfield. Signals for the methoxy carbon and the two N-methyl carbons would also be present.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, S=O asymmetric and symmetric stretching of the sulfonamide group (around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively), and C-O stretching of the methoxy group.[4]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 230.0725 (for the monoisotopic mass), with characteristic fragmentation patterns involving the loss of SO₂, N(CH₃)₂, and other fragments.[3]
Synthesis of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide: A Plausible Synthetic Pathway
A logical and efficient synthetic route to the title compound can be designed starting from readily available 2-methoxyaniline. The proposed pathway involves a three-step sequence: nitration, chlorosulfonylation followed by amination, and finally, reduction of the nitro group.
graph "Synthetic_Pathway" {
layout=dot;
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="2-Methoxyaniline"];
B [label="2-Methoxy-4-nitroaniline"];
C [label="2-Methoxy-4-nitrobenzenesulfonyl chloride"];
D [label="2-Methoxy-4-nitro-N,N-dimethylbenzenesulfonamide"];
E [label="4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide"];
A -> B [label="Nitration\n(e.g., HNO3, H2SO4)"];
B -> C [label="Chlorosulfonation\n(e.g., ClSO3H)"];
C -> D [label="Amination\n(e.g., Dimethylamine)"];
D -> E [label="Reduction\n(e.g., Fe/HCl or H2, Pd/C)"];
}
Figure 1: Proposed synthetic pathway for 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-nitroaniline
This step involves the nitration of 2-methoxyaniline. Due to the activating nature of the methoxy and amino groups, the reaction must be carefully controlled to achieve selective nitration at the para position relative to the amino group. A common method involves the protection of the amino group as an acetamide before nitration, followed by hydrolysis.[5]
-
Materials: 2-Methoxyaniline, Acetic Anhydride, Sulfuric Acid, Nitric Acid, Sodium Hydroxide, Ethanol, Water.
-
Protocol:
-
Acetylation: To a solution of 2-methoxyaniline (1 equivalent) in acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice-water to precipitate the N-(2-methoxyphenyl)acetamide. Filter, wash with water, and dry.
-
Nitration: Dissolve the N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid at 0 °C. Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction for an additional 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The nitrated product, N-(2-methoxy-4-nitrophenyl)acetamide, will precipitate. Filter, wash with cold water until neutral, and dry.
-
Hydrolysis: Suspend the N-(2-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous sodium hydroxide solution. Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the 2-methoxy-4-nitroaniline. Filter, wash with water, and dry.
Step 2: Synthesis of 2-Methoxy-4-nitro-N,N-dimethylbenzenesulfonamide
This step involves the chlorosulfonation of 2-methoxy-4-nitroaniline to form the corresponding sulfonyl chloride, which is then reacted in situ with dimethylamine.
-
Materials: 2-Methoxy-4-nitroaniline, Chlorosulfonic Acid, Thionyl Chloride, Dimethylamine (aqueous solution or gas), Dichloromethane.
-
Protocol:
-
Chlorosulfonation: In a fume hood, add 2-methoxy-4-nitroaniline (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be heated gently (e.g., to 50-60 °C) to ensure completion.[6]
-
Work-up and Amination: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the 2-methoxy-4-nitrobenzenesulfonyl chloride. The crude sulfonyl chloride can be filtered and used directly or extracted into an organic solvent like dichloromethane. To the solution of the sulfonyl chloride, add an excess of a 40% aqueous solution of dimethylamine at 0 °C. Stir the mixture vigorously for 1-2 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methoxy-4-nitro-N,N-dimethylbenzenesulfonamide. The product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
The final step is the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation or reduction with metals in acidic media being the most common.[1]
-
Materials: 2-Methoxy-4-nitro-N,N-dimethylbenzenesulfonamide, Iron powder, Hydrochloric Acid, Ethanol, Sodium Bicarbonate, or Hydrogen gas, Palladium on Carbon (Pd/C), Methanol.
-
Protocol (Method A: Iron in Acidic Medium):
-
To a mixture of 2-methoxy-4-nitro-N,N-dimethylbenzenesulfonamide (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide.[7]
-
Protocol (Method B: Catalytic Hydrogenation):
-
Dissolve 2-methoxy-4-nitro-N,N-dimethylbenzenesulfonamide (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Applications in Organic Synthesis and Drug Discovery
The trifunctional nature of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide makes it a highly valuable precursor for the synthesis of a diverse range of complex molecules. The primary amino group, the electron-rich aromatic ring, and the sulfonamide moiety can all be selectively functionalized.
graph "Applications" {
layout=dot;
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
Precursor [label="4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide"];
App1 [label="Synthesis of Bioactive Heterocycles"];
App2 [label="Scaffold for Medicinal Chemistry"];
App3 [label="Derivatization for Structure-Activity Relationship (SAR) Studies"];
Precursor -> App1 [label="Amino group as nucleophile or directing group"];
Precursor -> App2 [label="Core structure for drug design"];
Precursor -> App3 [label="Functional group handles for modification"];
}
Figure 2: Potential applications of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide.
Precursor for the Synthesis of Bioactive Heterocycles
The primary amino group can serve as a key nucleophile in the construction of various heterocyclic ring systems. For example, it can be used in condensation reactions with dicarbonyl compounds to form pyrroles or in the Skraup synthesis of quinolines.[8] Furthermore, the amino group can be diazotized and converted into a range of other functional groups, providing access to a wider variety of derivatives.
Scaffold for the Development of Novel Therapeutic Agents
The benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery.[9][10] The title compound can serve as a starting point for the synthesis of novel inhibitors of various enzymes. For instance, structurally related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer.[9][11] Similarly, 2-methoxybenzamide derivatives have been explored as inhibitors of the Hedgehog signaling pathway, which is crucial in certain types of cancer.[12]
Platform for Structure-Activity Relationship (SAR) Studies
The presence of multiple functionalization points allows for systematic modifications to explore the structure-activity relationships of new chemical entities. The amino group can be acylated, alkylated, or used in reductive amination reactions. The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered. The N,N-dimethylsulfonamide group is generally stable, but the N-methyl groups could potentially be modified in some cases. This allows for the generation of a library of analogs for biological screening.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide and its intermediates. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for this compound and its reagents.
Conclusion
4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is a promising and versatile precursor for organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its multiple points of functionalization, makes it an attractive building block for the discovery and development of novel bioactive compounds. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
- Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives. Journal of the Korean Chemical Society, 2024, 68(2), 117-123.
- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry, 2021, 42, 116241.
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A, 2017.
- (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.
- High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. Chemical Science, 2024, 15(12), 4437-4446.
- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- 2-Methoxy-4-nitrobenzenesulfonyl chloride. Sigma-Aldrich.
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(10), o2090.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 2014, 19(11), 17783-17802.
- The preparation method of 2- methoxyl group -4- nitroaniline. CN109776337A, 2019.
- Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. Benchchem, 2025.
- 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. MTEC, 2026.
- Synthesis of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide. Benchchem, 2025.
- Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 2014, 57(4), 1363-1376.
- 4-AMINO-5-METHOXY-N,2-DIMETHYLBENZENESULFONAMIDE. gsrs.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 2021, 224, 113702.
- An In-depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde. Benchchem, 2025.
- Amidoalkylation Reactions of Anilines. A Direct Route to N-Acyl Imines. The Journal of Organic Chemistry, 1982, 47(5), 940-942.
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 2022, 27(9), 2841.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2021, 64(19), 14099-14131.
- Synthesis method for 2-methoxy-4-methylbenzylamine. CN102311352B, 2012.
- Reduction of nitro compounds. Wikipedia.
- Method for synthesizing p-nitrobenzenesulfonyl chloride. CN101570501B, 2013.
- Webinar - Development of Covalent Drugs with New Emerging Technologies. YouTube, 2022.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
- 2-amino-4-methoxy-N,N-dimethylbenzenesulfonamide 77925-69-0 wiki. Guidechem.
- Sulfonyl Cyanides. Organic Syntheses, 1966, 46, 98.
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 2020, 25(1), 107.
- Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace, 2018.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 2020, 25(13), 3020.
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2172777.
- 2-Nitrobenzenesulfonyl Chloride. Tokyo Chemical Industry Co., Ltd.
- 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1929.
- Examination of substrates having a 4‐methoxyphenyl group.
- What are some groundbreaking works in drug discovery? Quora, 2025.
- 2-Nitrobenzenesulfonyl chloride synthesis. ChemicalBook.
- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 2022, 27(8), 2465.
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed, 2014.
- Development of New Benzenesulfonamides As Potent and Selective Nav1.
Sources